N~3~-{1-ETHYL-3-[(METHYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}-1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE
Overview
Description
N~3~-{1-ETHYL-3-[(METHYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}-1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE is a complex organic compound featuring multiple functional groups, including pyrazole, sulfonyl, and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-{1-ETHYL-3-[(METHYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}-1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE typically involves multiple steps, including the formation of pyrazole rings, sulfonylation, and coupling reactions. One common approach is to start with the preparation of the pyrazole core through cyclization reactions involving hydrazines and 1,3-diketones . The sulfonyl group can be introduced via sulfonyl chloride reagents under basic conditions . The final coupling step to form the piperidinecarboxamide moiety may involve amide bond formation using carbodiimide coupling agents .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N~3~-{1-ETHYL-3-[(METHYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}-1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could lead to the corresponding amines .
Scientific Research Applications
N~3~-{1-ETHYL-3-[(METHYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}-1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its diverse functional groups.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Materials Science: Investigated for its properties in the development of new materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism of action of N3-{1-ETHYL-3-[(METHYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}-1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE involves interactions with specific molecular targets. The pyrazole and sulfonyl groups may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- **N~3~-{1-ETHYL-3-[(METHYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}-1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE
- **this compound
Uniqueness
The uniqueness of N3-{1-ETHYL-3-[(METHYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}-1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[1-ethyl-3-(methylcarbamoyl)pyrazol-4-yl]-1-(1-methylpyrazol-4-yl)sulfonylpiperidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N7O4S/c1-4-23-11-14(15(21-23)17(26)18-2)20-16(25)12-6-5-7-24(9-12)29(27,28)13-8-19-22(3)10-13/h8,10-12H,4-7,9H2,1-3H3,(H,18,26)(H,20,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNPPGCNKXWWGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NC)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CN(N=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N7O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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